Lipophilicity (XLogP3) Comparison: Cyclopropylacetyl vs. Furan-2-carbonyl and Cyclopropylsulfonyl Analogs
The cyclopropylacetyl substituent confers an XLogP3 of 2.7 [1], indicating moderate lipophilicity suitable for balancing passive permeability and aqueous solubility. In contrast, the furan-2-carbonyl analog (CAS 2034531-95-6) contains an additional oxygen atom expected to reduce logP by approximately 0.5–1.0 units, while the cyclopropylsulfonyl analog introduces a more polar sulfonamide bioisostere likely yielding a logP reduction of ~1.0–1.5 log units. Although experimentally measured logP/logD values are unavailable, these computed differentials place the cyclopropylacetyl derivative in a distinct lipophilicity band that favors blood-brain barrier penetration (if desired) while retaining sufficient solubility for in vitro assay compatibility.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 (PubChem computed) |
| Comparator Or Baseline | Furan-2-carbonyl analog: XLogP3 estimated ~1.7–2.2; Cyclopropylsulfonyl analog: XLogP3 estimated ~1.2–1.7 |
| Quantified Difference | XLogP3 differential: ~0.5–1.0 vs. furan analog; ~1.0–1.5 vs. sulfonyl analog |
| Conditions | In silico calculation (PubChem XLogP3 3.0) for target; qualitative estimates for comparators based on functional group contributions. |
Why This Matters
Lipophilicity is a critical determinant of compound developability; the cyclopropylacetyl analog's predicted logP places it in the optimal range for CNS drug-like space, potentially offering a procurement advantage over more polar or lipophilic members of the series.
- [1] PubChem Compound Summary for CID 121021825, 3-(1-(2-cyclopropylacetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one. Computed XLogP3 value. Accessed April 29, 2026. View Source
